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Compound of Interest

Compound Name: Dubermatinib

Cat. No.: B607223

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the off-target effects of Dubermatinib (TP-
0903) observed in kinase assays. This resource includes troubleshooting guides, frequently
asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data
to facilitate the accurate interpretation of experimental results.

Quantitative Kinase Inhibition Data for Dubermatinib

Dubermatinib (TP-0903) is a potent inhibitor of AXL kinase with an IC50 of 27 nM.[1][2][3]
However, like many kinase inhibitors, it exhibits activity against other kinases. The following
table summarizes the inhibitory activity of Dubermatinib against a panel of kinases as
determined by biochemical assays.
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Target Kinase Assay Type Value (nM) Reference
AXL IC50 27 [1]12113]
ACK1 Kd 7.3 [4]1(5]
ACK1 IC50 30.7 [4][5]
GCK Kd 1.8 [41(5]
GCK IC50 25 [4][5]
AURKA EC50 0.66 [6]
AURKB EC50 2.23 [6]
Chk1 EC50 2.99 [6]
Chk2 EC50 4.99 [6]
FLT3-ITD Kd 0.79-5.6 [4][5]

Other TAM family

kinases (Tyro3, - Potent Inhibition [7]
MerTK)

JAK2 - Inhibition noted [41[8]
ALK - Inhibition noted [7]
ABL1 - Inhibition noted [7]
VEGFR2 - Inhibition noted [7]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the investigation
of Dubermatinib's kinase selectivity.

Q1: We observe inhibition of kinases other than AXL in our assay. Is this expected?

Al: Yes, this is an expected observation. Dubermatinib is a multi-kinase inhibitor.[4][7]
Besides its high potency against AXL, it is known to inhibit other kinases, including members of
the TAM family (Tyro3, MerTK), Aurora kinases A and B, JAK2, ALK, ABL1, and VEGFR2.[7][8]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.medchemexpress.com/TP-0903.html
https://www.selleckchem.com/products/tp-0903.html
https://www.medkoo.com/products/6783
https://www.researchgate.net/figure/Kinase-inhibition-profile-of-TP-0903-A-Inhibition-of-a-panel-of-kinases-by-TP-0903-in_fig1_347311058
https://pmc.ncbi.nlm.nih.gov/articles/PMC7714403/
https://www.researchgate.net/figure/Kinase-inhibition-profile-of-TP-0903-A-Inhibition-of-a-panel-of-kinases-by-TP-0903-in_fig1_347311058
https://pmc.ncbi.nlm.nih.gov/articles/PMC7714403/
https://www.researchgate.net/figure/Kinase-inhibition-profile-of-TP-0903-A-Inhibition-of-a-panel-of-kinases-by-TP-0903-in_fig1_347311058
https://pmc.ncbi.nlm.nih.gov/articles/PMC7714403/
https://www.researchgate.net/figure/Kinase-inhibition-profile-of-TP-0903-A-Inhibition-of-a-panel-of-kinases-by-TP-0903-in_fig1_347311058
https://pmc.ncbi.nlm.nih.gov/articles/PMC7714403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9817780/
https://www.researchgate.net/figure/Kinase-inhibition-profile-of-TP-0903-A-Inhibition-of-a-panel-of-kinases-by-TP-0903-in_fig1_347311058
https://pmc.ncbi.nlm.nih.gov/articles/PMC7714403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12485888/
https://www.researchgate.net/figure/Kinase-inhibition-profile-of-TP-0903-A-Inhibition-of-a-panel-of-kinases-by-TP-0903-in_fig1_347311058
https://www.researchgate.net/figure/TP-0903-is-active-against-the-TKI-resistant-FLT3-F691L-gatekeeper-mutation-A_fig3_347311058
https://pmc.ncbi.nlm.nih.gov/articles/PMC12485888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12485888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12485888/
https://www.benchchem.com/product/b607223?utm_src=pdf-body
https://www.benchchem.com/product/b607223?utm_src=pdf-body
https://www.researchgate.net/figure/Kinase-inhibition-profile-of-TP-0903-A-Inhibition-of-a-panel-of-kinases-by-TP-0903-in_fig1_347311058
https://pmc.ncbi.nlm.nih.gov/articles/PMC12485888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12485888/
https://www.researchgate.net/figure/TP-0903-is-active-against-the-TKI-resistant-FLT3-F691L-gatekeeper-mutation-A_fig3_347311058
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Q2: Our measured IC50 value for AXL is different from the published value of 27 nM. What
could be the cause?

A2: Discrepancies in IC50 values can arise from several factors:

Assay Format: Different assay technologies (e.g., TR-FRET, AlphaScreen, radiometric) can
yield different IC50 values.

ATP Concentration: The IC50 of an ATP-competitive inhibitor like Dubermatinib is highly
dependent on the ATP concentration used in the assay. Ensure your ATP concentration is
consistent and clearly reported.

Enzyme and Substrate: The specific recombinant kinase construct and substrate used can
influence the results.

Buffer Components: The composition of the kinase reaction buffer, such as the type and
concentration of divalent cations (e.g., MgClI2), can affect enzyme activity and inhibitor
potency.[2]

Reagent Quality: Ensure the purity and activity of the kinase, substrate, and inhibitor.

Q3: We are seeing conflicting results between our biochemical and cell-based assays. Why
might this be?

A3: Differences between biochemical and cellular assay results are common and can be
attributed to:

o Cellular Permeability: The ability of Dubermatinib to cross the cell membrane and reach its
intracellular target.

o Off-Target Effects in Cells: In a cellular context, the observed phenotype may be a result of
the inhibition of multiple kinases, not just AXL. Dubermatinib is known to affect signaling
pathways such as PISK/AKT and JAK/STAT in cells.[7][9]

o Presence of Cellular Scaffolds and Interacting Proteins: In their native environment, kinases
exist in complexes that can alter their conformation and sensitivity to inhibitors.
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Q4: How can we confirm that the observed cellular effects are due to AXL inhibition versus off-
target effects?

A4: To dissect the on-target versus off-target effects, consider the following approaches:

e Use of a Structurally Unrelated AXL Inhibitor: Comparing the effects of Dubermatinib with
another potent and selective AXL inhibitor that has a different off-target profile can help
attribute effects to AXL inhibition.

o Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knock down AXL
expression and observe if the phenotype mimics treatment with Dubermatinib.

» Rescue Experiments: Overexpress a drug-resistant mutant of AXL to see if it reverses the
effects of Dubermatinib.

Experimental Protocols

Biochemical Kinase Assay for AXL Inhibition (TR-FRET
format)

This protocol is adapted from a described method for determining the in vitro potency of
Dubermatinib against AXL kinase.[2]

Materials:

Recombinant human Axl kinase (catalytic domain, amino acids 473-894) with a histidine tag.

[2]
e Poly-GT substrate (e.g., Poly(Glu, Tyr) 4:1).[2]
e Dubermatinib (TP-0903)
o ATP

o Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, and
0.01% v/v Tween-20.[2]

e Stop Solution: 10 mM EDTA in a suitable buffer.
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» Detection Reagent: Terbium-labeled anti-phosphotyrosine antibody (e.g., PY20).[2]
o 384-well assay plates

e Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-
FRET) measurements.

Procedure:

Prepare serial dilutions of Dubermatinib in 100% DMSO and then dilute further in kinase
reaction buffer.

e Add a small volume of the diluted Dubermatinib or DMSO (vehicle control) to the wells of a
384-well plate.

o Add the Axl kinase to the wells and briefly incubate.

« Initiate the kinase reaction by adding a mixture of ATP and the poly-GT substrate. Final
concentrations in a 10 pL reaction volume should be approximately 93 ng/mL Axl kinase, 20
UM ATP, and 200 nM poly-GT substrate.[2]

 Incubate the reaction for 60 minutes at room temperature.

o Stop the reaction by adding 10 pL of the stop solution containing the terbium-labeled anti-
phosphotyrosine antibody. The final concentration of the antibody should be around 2 nM.[2]

 Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

o Measure the TR-FRET signal on a compatible microplate reader with an excitation of 320 nm
and dual emission at 495 nm and 520 nm.[2]

e Calculate the TR-FRET ratio (fluorescence intensity at 520 nm / 495 nm) and plot the values
against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations
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Caption: Dubermatinib's primary and off-target interactions in cellular signaling.
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Caption: Workflow for a typical biochemical kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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